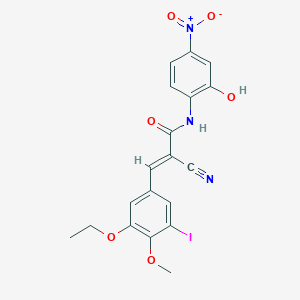![molecular formula C16H30N2O B7567421 N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide, commonly known as PCBM, is a well-known organic semiconductor material that has gained significant attention in the field of organic electronics. It is widely used in the fabrication of organic solar cells, organic light-emitting diodes, and organic field-effect transistors. The unique properties of PCBM make it an ideal material for various scientific research applications.
作用机制
The mechanism of action of PCBM is complex and not fully understood. PCBM acts as an electron acceptor in organic solar cells, where it accepts electrons from the donor material. In organic light-emitting diodes, PCBM acts as a hole-blocking layer, preventing the recombination of electrons and holes. In organic field-effect transistors, PCBM acts as a charge transport layer, facilitating the movement of charges through the device.
Biochemical and Physiological Effects:
PCBM has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that PCBM may have antioxidant properties and may protect cells from oxidative stress. Additionally, PCBM has been shown to have low toxicity, making it a promising material for biomedical applications.
实验室实验的优点和局限性
PCBM has several advantages for lab experiments. It is a stable and well-characterized material that can be easily synthesized in large quantities. Additionally, PCBM has excellent solubility in common organic solvents, making it easy to process and work with. However, PCBM has some limitations, such as its poor solubility in water and its tendency to aggregate, which can affect its electronic properties.
未来方向
There are several future directions for PCBM research. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of PCBM-based devices, such as organic solar cells and organic light-emitting diodes, to improve their efficiency and stability. Additionally, PCBM has several potential applications in the field of biomedicine, such as drug delivery and tissue engineering, which warrant further investigation.
Conclusion:
In conclusion, PCBM is a versatile organic semiconductor material that has numerous applications in scientific research. Its unique properties make it an ideal material for the fabrication of organic electronic devices, and its low toxicity makes it a promising material for biomedical applications. Further research is needed to fully understand the mechanism of action of PCBM and to optimize its properties for various applications.
合成方法
The synthesis of PCBM involves the reaction of cyclohexanone with piperidine, followed by the reaction of the resulting product with butylamine. The final product is obtained by the reaction of the intermediate product with methyl iodide. The synthesis of PCBM is a complex process that involves several steps, and it requires expertise in organic chemistry.
科学研究应用
PCBM has numerous applications in scientific research. It is used in the fabrication of organic solar cells, which are a promising alternative to traditional silicon-based solar cells. PCBM is also used in the fabrication of organic light-emitting diodes, which have several advantages over traditional inorganic LEDs, such as flexibility, transparency, and low cost. Additionally, PCBM is used in the fabrication of organic field-effect transistors, which have several applications in the field of electronics.
属性
IUPAC Name |
N-[(1-piperidin-1-ylcyclohexyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-9-15(19)17-14-16(10-5-3-6-11-16)18-12-7-4-8-13-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPBAUABOCAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
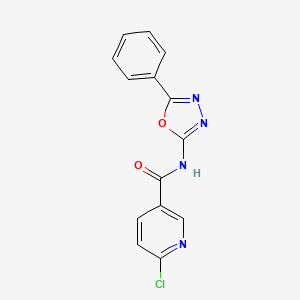
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
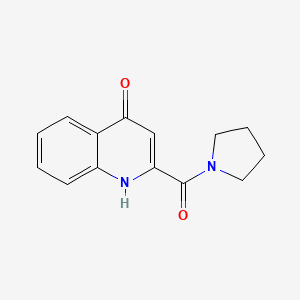
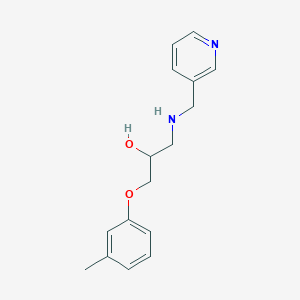
![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
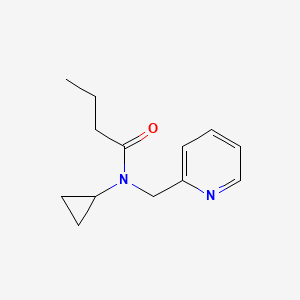
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
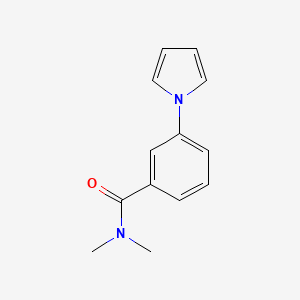
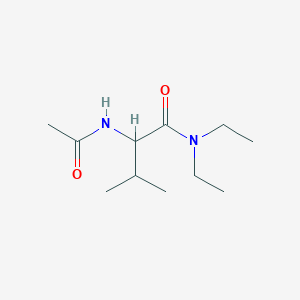
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
